7-Methoxyisoflavone
Overview
Description
7-Methoxyisoflavone is a derivative of Isoflavone . It is a chemical compound found in certain plants and can also be produced in a laboratory . Some athletes and body builders are interested in 7-methoxyisoflavone for increasing testosterone levels, building muscle, and improving athletic performance .
Synthesis Analysis
Isoflavones are synthesized via the phenylpropanoid pathway from which plants produce most of the secondary metabolites including lignin, flavone, flavonol, anthocyanin, and tannin, etc .Molecular Structure Analysis
The molecular weight of 7-Methoxyisoflavone is 252.26 . It has a 15-carbon skeleton with two phenyl rings (rings A and B) connected by a heterocyclic ring (ring C) .Chemical Reactions Analysis
Structures of isoflavonoid-specific NADPH-dependent reductases revealed how the (iso)flavonoid backbones are modified by reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxyisoflavone include a molecular weight of 252.26 . It is a solid white to off-white substance .Scientific Research Applications
Ergogenic Properties in Bodybuilding : Methoxyisoflavone, a synthetic isoflavone, is used by bodybuilders for its ergogenic properties. It's known to induce false-positive results in urinary immunoassay screening tests for cannabinoids (Lecompte et al., 2014).
Metabolism and Doping Analysis in Sports : Methoxyisoflavone's metabolism and its potential use in recovering periods after anabolic steroids to increase natural production of luteinizing hormone and endogenous androgens have been investigated. Its urinary metabolites may be traced as confounding factors in doping analysis (Iannone et al., 2019).
Anti-Inflammatory Effects : 7-Methoxyisoflavone has shown potential in suppressing vascular endothelial inflammation by inhibiting the NF-κB signaling pathway, which could be significant in treating inflammation-related conditions (Zhu et al., 2021).
Antiurolithiatic and Diuretic Activity : Isoflavones similar to 7-Methoxyisoflavone have demonstrated significant antiurolithiatic and diuretic activities in rats, indicating potential applications in treating kidney stones and promoting diuresis (Pérez G. et al., 2000).
Antinociceptive Effect : Studies on 7-methoxyflavone, a derivative of 7-Methoxyisoflavone, have shown its effectiveness in reducing pain in animal models, suggesting potential applications in pain management (Silva et al., 2013).
Crystal Structure Analysis : The crystal structure of compounds related to 7-Methoxyisoflavone has been analyzed, contributing to the understanding of its physical and chemical properties (Shoja, 1992).
Synthesis and Chemical Modification : Research on the synthesis and aminomethylation of compounds similar to 7-Methoxyisoflavone, like 7-hydroxy-5-methoxyisoflavones, has been explored, indicating its potential in chemical and pharmaceutical industries (Mrug et al., 2013).
Antimicrobial and Antioxidant Properties : Isoflavones related to 7-Methoxyisoflavone have shown strong antimicrobial activity against various pathogens and possess significant radical scavenging properties, suggesting their potential in antimicrobial and antioxidant applications (Erasto et al., 2004).
Photophysical Properties : Studies on flavonoids like 7-Methoxyisoflavone have explored their photophysical properties, relevant in the field of photochemistry and material sciences (Christoff et al., 1996).
Antiproliferative Activity Against Cancer Cells : Specific derivatives of 7-Methoxyisoflavone have shown promise in inducing apoptosis and inhibiting proliferation in cancer cells, such as osteosarcoma, without affecting normal cells (Lu et al., 2015).
Proteasome Inhibition and Antitumor Activity : Certain derivatives of 7-Methoxyisoflavone exhibit proteasome inhibition, suggesting potential in studying antitumor activity and as a pharmaceutical approach to cancer treatment (Chang et al., 2010).
Potential Treatment for Brain and Body Disorders : Derivatives like 7,8-Dihydroxyflavone have been explored for their potential in treating various brain and body pathologies, indicating the broad therapeutic potential of isoflavones (Emili et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-3-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECSQLKWZBEUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348530 | |
Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyisoflavone | |
CAS RN |
1621-56-3 | |
Record name | 7-Methoxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1621-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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